(Z)-3-(2-((2,6-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)propan-1-ol
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Description
(Z)-3-(2-((2,6-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)propan-1-ol is a useful research compound. Its molecular formula is C18H20N2OS2 and its molecular weight is 344.49. The purity is usually 95%.
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Scientific Research Applications
Generation and Diverse Applications
Generation of Structurally Diverse Libraries : A foundational study utilized a ketonic Mannich base derived from 2-acetylthiophene as a starting material in alkylation and ring closure reactions. This approach led to the creation of a structurally diverse library of compounds, showcasing the versatility of such chemical structures in synthetic chemistry (Roman, 2013).
Corrosion Inhibition
Benzothiazole Derivatives as Corrosion Inhibitors : Research into benzothiazole derivatives revealed their efficacy as corrosion inhibitors for carbon steel in acidic environments. The study highlights the potential industrial application of these compounds in protecting metals against corrosion (Hu et al., 2016).
Catalysis and Material Science
Catalytic Applications : A study on zinc complexes with chelating amido-imino ligands explored their synthesis, molecular structure, and reactivity. These complexes demonstrate significant potential in catalysis and material science applications (Fedushkin et al., 2008).
Biomedical Applications
Antitumor and Antioxidant Activities : Thiazolidine-4-ones, synthesized from specific reactions involving thioureas, displayed notable antitumor and antioxidant activities. Such compounds offer valuable insights into the development of new therapeutic agents (Aly et al., 2012).
Binding Interaction with Nanomaterials : The interaction of imidazole derivatives with ZnO nanomaterials was studied, revealing insights into the biomedical applications of nanostructured materials. This research is crucial for the development of nanotechnology-based drug delivery systems (Jayabharathi et al., 2015).
Properties
IUPAC Name |
3-[2-(2,6-dimethylphenyl)imino-4-thiophen-2-yl-1,3-thiazol-3-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS2/c1-13-6-3-7-14(2)17(13)19-18-20(9-5-10-21)15(12-23-18)16-8-4-11-22-16/h3-4,6-8,11-12,21H,5,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCRNWFGFNDKFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=CS2)C3=CC=CS3)CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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